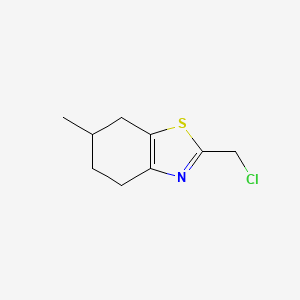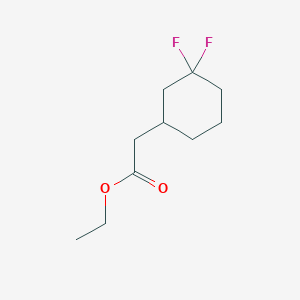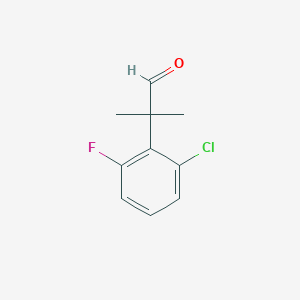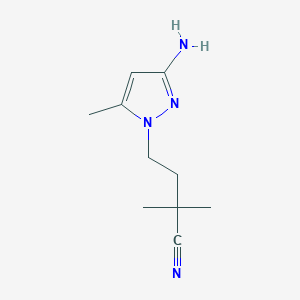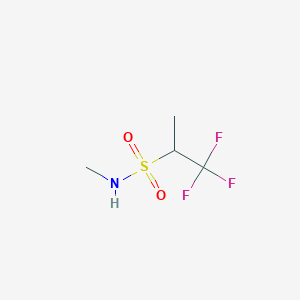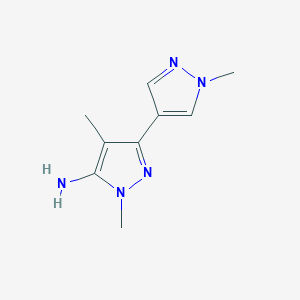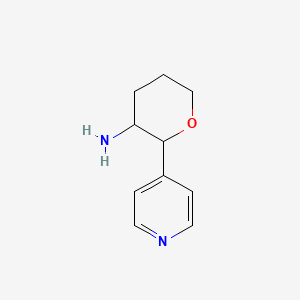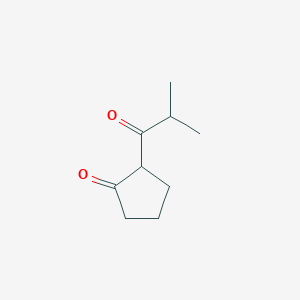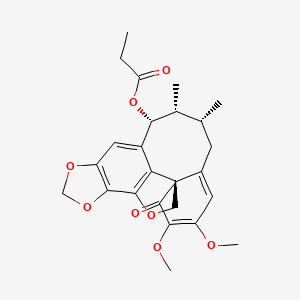![molecular formula C9H10ClN3S B13071745 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety
Preparation Methods
The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine exerts its effects is primarily through interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular membranes. In anti-inflammatory contexts, it could modulate signaling pathways involved in inflammation, such as the COX-2 pathway .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique combination of a pyrazole ring and a chlorothiophene moiety. Similar compounds include:
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Known for its anti-inflammatory properties.
2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl: Exhibits antiviral activity.
Imidazole derivatives: Widely studied for their broad range of biological activities.
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
1-[(3-chlorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10ClN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
QIMHXNVDWGSSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=C(C=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


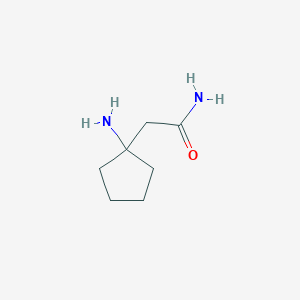
![11-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13071677.png)
![tert-butyl4-{4-[(Z)-N'-[(Z)-4-tert-butylbenzoyloxy]carbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B13071678.png)
![1-[2-(Thiomorpholin-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071686.png)
